molecular formula C16H13N3O3 B4564857 3,5-DIMETHYL-4-{[(1Z)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-PYRROLE-2-CARBONITRILE

3,5-DIMETHYL-4-{[(1Z)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-PYRROLE-2-CARBONITRILE

Cat. No.: B4564857
M. Wt: 295.29 g/mol
InChI Key: GJBOQMXSYXHPIG-ACAGNQJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL-4-{[(1Z)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-PYRROLE-2-CARBONITRILE is a complex organic compound that features a pyrrole ring substituted with a furo[3,4-c]pyridine moiety

Scientific Research Applications

3,5-DIMETHYL-4-{[(1Z)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-PYRROLE-2-CARBONITRILE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-4-{[(1Z)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-PYRROLE-2-CARBONITRILE typically involves multi-step organic reactions. One common approach is the condensation of a pyrrole derivative with a furo[3,4-c]pyridine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-4-{[(1Z)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-PYRROLE-2-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups .

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-4-{[(1Z)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-PYRROLE-2-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications across multiple scientific disciplines. Its structural complexity and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

3,5-dimethyl-4-[(Z)-(6-methyl-3,4-dioxo-5H-furo[3,4-c]pyridin-1-ylidene)methyl]-1H-pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-7-4-11-13(22-16(21)14(11)15(20)18-7)5-10-8(2)12(6-17)19-9(10)3/h4-5,19H,1-3H3,(H,18,20)/b13-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBOQMXSYXHPIG-ACAGNQJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)N1)C(=O)OC2=CC3=C(NC(=C3C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C(=O)N1)C(=O)O/C2=C\C3=C(NC(=C3C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-DIMETHYL-4-{[(1Z)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-PYRROLE-2-CARBONITRILE
Reactant of Route 2
Reactant of Route 2
3,5-DIMETHYL-4-{[(1Z)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-PYRROLE-2-CARBONITRILE
Reactant of Route 3
Reactant of Route 3
3,5-DIMETHYL-4-{[(1Z)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-PYRROLE-2-CARBONITRILE
Reactant of Route 4
3,5-DIMETHYL-4-{[(1Z)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-PYRROLE-2-CARBONITRILE
Reactant of Route 5
Reactant of Route 5
3,5-DIMETHYL-4-{[(1Z)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-PYRROLE-2-CARBONITRILE
Reactant of Route 6
Reactant of Route 6
3,5-DIMETHYL-4-{[(1Z)-6-METHYL-3,4-DIOXO-1H,3H,4H,5H-FURO[3,4-C]PYRIDIN-1-YLIDENE]METHYL}-1H-PYRROLE-2-CARBONITRILE

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